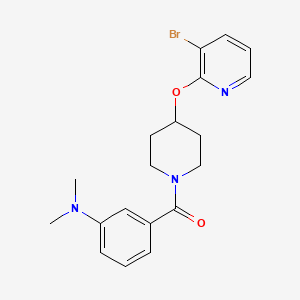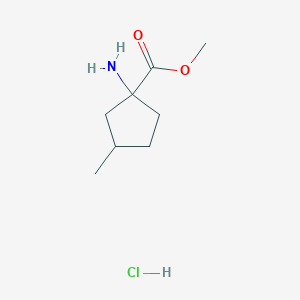
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride, also known as MEM, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amino acid derivative that is widely used in the synthesis of various organic compounds. MEM is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is not well understood. However, it is believed that Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves the N-terminal dipeptide from peptides with proline or alanine at the second position. Inhibition of DPP-IV leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride inhibits DPP-IV activity in a dose-dependent manner. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has also been shown to increase the levels of GLP-1 and GIP in vivo, leading to improved glucose control in animal models of diabetes. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is readily available and relatively inexpensive compared to other amino acid derivatives. However, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has some limitations, such as its low solubility in organic solvents and its sensitivity to moisture and air. These limitations can be overcome by using appropriate solvents and storage conditions.
Direcciones Futuras
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several potential future directions for research. One possible direction is the development of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride-based drugs for the treatment of diabetes and other metabolic disorders. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride-based compounds could be used as DPP-IV inhibitors or GLP-1 analogs to improve glucose control in diabetic patients. Another potential direction is the use of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride in the synthesis of novel cyclic peptides and alkaloids with potential therapeutic applications. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride could be used in the development of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry.
Conclusion
In conclusion, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is a versatile chemical compound that has found extensive use in scientific research. It is used as a building block in the synthesis of various organic compounds and has potential applications in the development of drugs for the treatment of diabetes and other metabolic disorders. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several advantages for use in lab experiments, but also has some limitations that need to be considered. The future directions for Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride research are promising, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride can be synthesized by reacting 1-amino-3-methylcyclopentane-1-carboxylic acid with methanol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is isolated by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has found extensive use in scientific research due to its unique chemical properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and pharmaceuticals. Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is also used in the preparation of chiral ligands that are used in asymmetric catalysis. Furthermore, Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is used as a starting material in the synthesis of cyclic peptides and alkaloids.
Propiedades
IUPAC Name |
methyl 1-amino-3-methylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-8(9,5-6)7(10)11-2;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDHECQPHOYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)
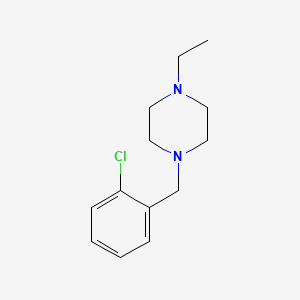
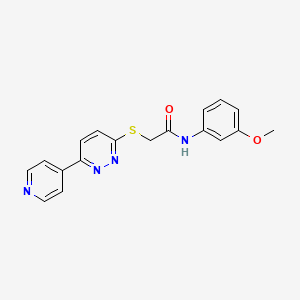
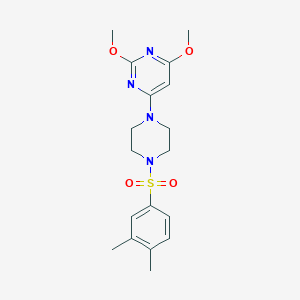
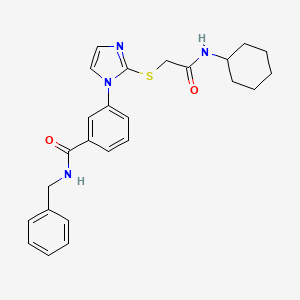
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)
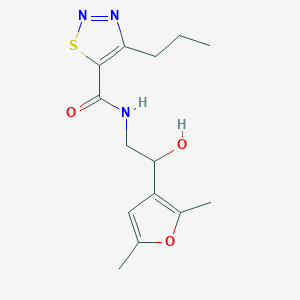
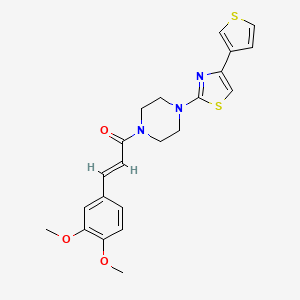
![N-(3,4-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2986226.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)

